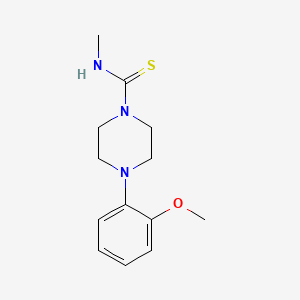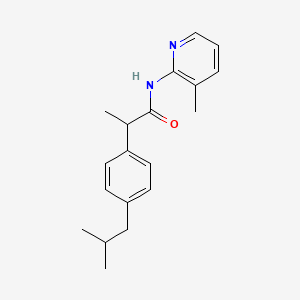![molecular formula C22H26N4O2 B5596006 3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596006.png)
3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the benzimidazole derivatives, a class recognized for their diverse pharmacological activities. Benzimidazoles have been studied extensively for their potential in treating various conditions, contributing significantly to medicinal chemistry.
Synthesis Analysis
Synthesis of benzimidazole derivatives, including structures similar to the specified compound, often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. A noteworthy synthesis pathway includes the use of 4-methylpiperazine as a key component, leading to compounds with significant antiproliferative activities against cancer cell lines (Alp et al., 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with a piperazine ring, is characterized by their planarity and the ability to form hydrogen bonds. These structural features contribute to their biological activity by facilitating interactions with biological targets (Li et al., 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation, which modify their chemical properties and biological activities. The presence of a piperazine or morpholine skeleton, as seen in some derivatives, introduces additional sites for chemical modifications, enhancing their pharmacological profile (Özil et al., 2018).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility and melting points, are influenced by their molecular structure. The incorporation of piperazine enhances the solubility in polar solvents, which is crucial for their biological application (Özbey et al., 2001).
Chemical Properties Analysis
The chemical properties, such as acidity and basicity, reactivity towards nucleophiles and electrophiles, and the stability of benzimidazole derivatives, are critical for their biological functions. These properties are modulated by substituents on the benzimidazole core and the piperazine ring, affecting their interaction with biological targets and their overall bioactivity (Miyata et al., 1991).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Glucosidase Inhibition
A study focused on the synthesis of benzimidazoles containing piperazine or morpholine skeletons at the C-6 position, demonstrating significant in vitro antioxidant activities and glucosidase inhibitory potentials. These compounds were synthesized through a rapid 'one-pot' nitro reductive cyclization reaction and screened for their α-glucosidase inhibitory potential, showing better inhibitory potential than the standard acarbose, thus highlighting their therapeutic potential in managing conditions like diabetes and oxidative stress-related diseases (Özil, Parlak, & Baltaş, 2018).
Antiproliferative Activities
Another research direction involves the synthesis and evaluation of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole derivatives for their antiproliferative activities against the human leukemia cell line HL-60. Several compounds exhibited potent antiproliferative activities, with flow cytometry analysis indicating a significant increase in the percentages of apoptotic HL-60 cells, suggesting potential applications in cancer therapy (Alp, Gurkan-Alp, Ozkan, & Sunguroglu, 2015).
DNA Binding and Antimicrobial Properties
The bis-benzimidazole derivative Hoechst 33258, closely related to the chemical structure , binds to the minor groove of DNA duplexes and is utilized as a fluorescent cytological stain for DNA. This compound's interaction with DNA is critical for its application in cell biology, with implications for designing drugs targeting DNA sequences (Issar & Kakkar, 2013). Furthermore, benzimidazole derivatives have been studied for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Ahmed et al., 2006).
Eigenschaften
IUPAC Name |
3-methyl-5-(4-methylpiperazine-1-carbonyl)-1-(2-phenylethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-23-12-14-25(15-13-23)21(27)18-8-9-19-20(16-18)24(2)22(28)26(19)11-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFAEBGAXBUSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5595924.png)

![4-(2-furyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5595944.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5595967.png)

![4-{[4-(diethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595971.png)
![2-(3-methoxybenzyl)-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5595983.png)


![2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5595997.png)


![2-(3,4-dimethoxyphenyl)-3-[(4-ethyl-1-piperazinyl)methyl]-7-methylquinoline](/img/structure/B5596016.png)
![methyl 6-deoxy-4-O-[2-O-(4-methoxybenzyl)-4,6-O-(1-methylethylidene)hexopyranosyl]-2,3-O-(1-methylethylidene)hexopyranoside](/img/structure/B5596021.png)